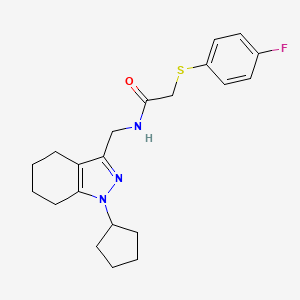
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C21H26FN3OS and its molecular weight is 387.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include an indazole moiety and a thioacetamide functional group, which contribute to its biological activity. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C19H24FN3OS. The compound features:
- Indazole Ring : Known for its pharmacological significance.
- Cyclopentyl Group : Enhances lipophilicity and bioavailability.
- Thioacetamide Group : Associated with various biological activities.
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes involved in inflammatory processes. The mechanism is believed to involve:
- Inhibition of Janus Kinases (JAKs) : These kinases are crucial in signaling pathways related to inflammation and immune responses. By inhibiting JAKs, the compound may reduce inflammatory cytokine production.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. This makes it a candidate for treating conditions such as:
- Rheumatoid Arthritis : The compound's ability to inhibit pro-inflammatory cytokines suggests potential use in managing autoimmune disorders.
Analgesic Effects
The compound has also been studied for its analgesic properties. In preclinical models:
- It demonstrated reduced pain responses comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as an alternative analgesic therapy.
Study 1: Efficacy in Animal Models
In a controlled study involving rat models of arthritis, administration of this compound resulted in:
- A significant decrease in joint swelling and pain scores compared to the control group.
Study 2: Cytotoxicity Assessment
Further investigations assessed the cytotoxicity of the compound on various cell lines:
- Results indicated low cytotoxicity levels at therapeutic doses, suggesting a favorable safety profile for potential clinical applications.
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity | Therapeutic Applications |
|---|---|---|---|
| N-(Cyclopentyl-Indazole-Thioacetamide) | C19H24FN3OS | Anti-inflammatory, analgesic | Rheumatoid arthritis |
| Reference NSAID | Varies | Anti-inflammatory | Pain management |
Propiedades
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3OS/c22-15-9-11-17(12-10-15)27-14-21(26)23-13-19-18-7-3-4-8-20(18)25(24-19)16-5-1-2-6-16/h9-12,16H,1-8,13-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNPNHIOCOPUGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













